

Comparative Toxicity of Carvacrol Across Model Organisms: A Guide for Researchers

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Compound of Interest

Compound Name: *Carvacrol*

Cat. No.: *B1668589*

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For researchers, scientists, and drug development professionals, understanding the toxicological profile of a compound is paramount. This guide provides a comparative overview of the toxicity of **carvacrol**, a naturally occurring monoterpenoid phenol, across various model organisms. The data presented is compiled from numerous studies to offer a comprehensive resource for assessing its potential as a therapeutic agent or its risks as an environmental contaminant.

Quantitative Toxicity Data

The acute and sub-chronic toxicity of **carvacrol** has been evaluated in a range of model organisms. The following table summarizes key quantitative data, including median lethal dose (LD50) and No-Observed-Adverse-Effect Level (NOAEL) values, to facilitate a direct comparison of its toxic potential.

Model Organism	Route of Administration	Parameter	Value	Toxic Effects Observed
Mammals				
Rat (Rattus norvegicus)	Oral	LD50	810 mg/kg [1][2] [3][4][5]	At high doses, ataxia, decreased spontaneous motor activity, and somnolence prior to death.[2]
Oral (90-day study)	NOAEL	200 mg/kg bw/day	No treatment-related adverse effects on food/water consumption, body weight, hematology, biochemistry, or histopathology were observed up to the highest dose tested.	
Rabbit (Oryctolagus cuniculus)	Dermal	LD50	2700 mg/kg [1][2]	Skin irritation.[1]
Mouse (Mus musculus)	Intravenous	LD50	80 mg/kg bw	Ataxia, decreased spontaneous motor activity, somnolence.[2]
Intraperitoneal	LD50	73.3 mg/kg bw	Ataxia, decreased spontaneous	

motor activity,
somnolence.[2]

Invertebrates

Fruit Fly (<i>Drosophila melanogaster</i>)	Oral	LC50	Not explicitly quantified in the provided results, but demonstrated significant toxicity.	Reduced lifespan, increased frequency of dominant lethal mutations, and effects on chromosome polyteny.
Nematode (<i>Caenorhabditis elegans</i>)	Aquatic Exposure	LC50 (48h)	Not explicitly quantified in the provided results, but demonstrated nematicidal activity.	Mortality.

Aquatic Organisms

Water Flea (<i>Daphnia magna</i>)	Aquatic Exposure	Not specified	Not specified	Indicated as a sensitive aquatic indicator.
Bioluminescent Bacteria (<i>Vibrio fischeri</i>)	Aquatic Exposure	Not specified	Not specified	Indicated as a sensitive aquatic indicator.

Experimental Protocols

The determination of acute oral toxicity in rodents is a standard procedure in toxicology. The following is a detailed methodology based on the OECD 423 Guideline for the Acute Toxic Class Method, which is commonly employed for such studies.

Acute Oral Toxicity Testing in Rats (OECD 423 Guideline)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Animals: Healthy, young adult rats (typically Wistar or Sprague-Dawley strain) of a single sex (usually females, as they are often slightly more sensitive) are used. The animals are acclimatized to the laboratory conditions for at least 5 days before the study.

Housing and Feeding: The animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld for a period before and shortly after dosing.

Dose Administration:

- The test substance (**carvacrol**) is typically administered as a single oral dose via gavage.
- The substance is often dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
- A stepwise procedure is used, starting with a predetermined dose level (e.g., 300 mg/kg or 2000 mg/kg).
- A group of three animals is dosed at the selected starting dose.

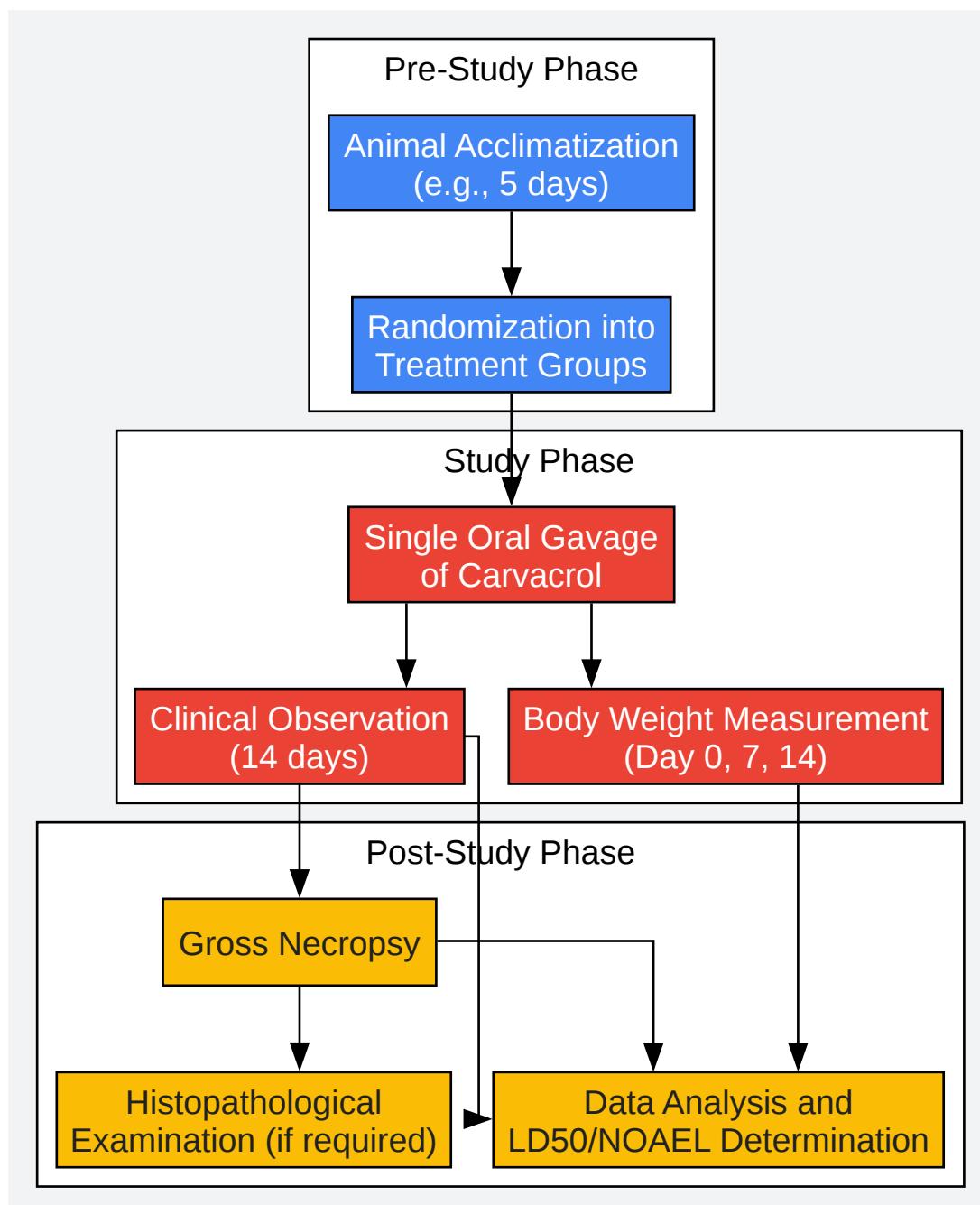
Observations:

- Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) several times on the day of dosing and at least once daily for 14 days.
- Body weights are recorded at the time of dosing (Day 0), and then typically on Days 7 and 14.
- At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Data Analysis: The outcome of the initial dose group determines the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality occurs, a higher dose may be tested. The results are used to classify the substance into one of the GHS toxicity categories.

Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in toxicological assessment, the following diagrams have been generated using the DOT language.

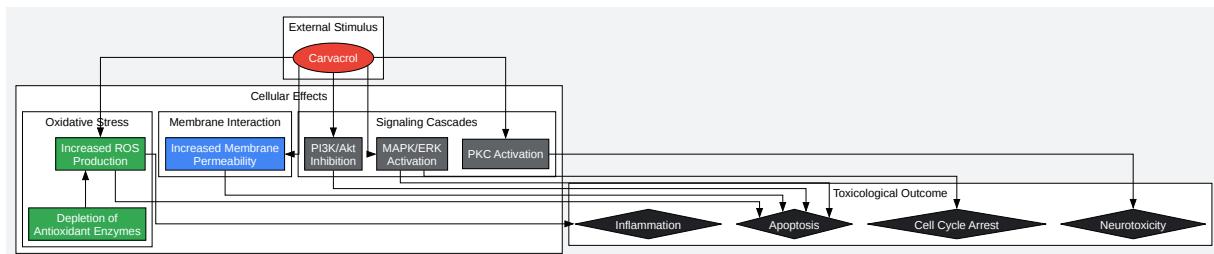


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*Experimental workflow for *in vivo* toxicity assessment.*

Signaling Pathways in Carvacrol-Induced Toxicity

The toxicity of **carvacrol** is mediated through various cellular signaling pathways. At high concentrations, it can induce oxidative stress and apoptosis. The following diagram illustrates the key pathways involved in **carvacrol**-induced cellular toxicity.



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Key signaling pathways in carvacrol-induced toxicity.

In summary, **carvacrol** exhibits a dose-dependent toxicity profile across a range of model organisms. While generally considered safe at low concentrations, higher doses can lead to significant adverse effects, including neurotoxicity and cellular damage mediated by oxidative stress and apoptosis. The provided data and protocols offer a foundational understanding for researchers investigating the pharmacological and toxicological properties of this compound. Further research is warranted to fully elucidate its long-term effects and to establish safe exposure limits for various applications.

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